molecular formula C21H24FN5O3S2 B11320442 N-(3-fluoro-2-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-fluoro-2-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11320442
M. Wt: 477.6 g/mol
InChI Key: KSLUHNUPLRALJO-UHFFFAOYSA-N
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Description

N-(3-FLUORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of the triazole ring, sulfonamide linkage, and the final coupling with the fluoromethylphenyl group. Common reagents used in these reactions include azides, alkynes, and sulfonyl chlorides, under conditions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring or sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often involving specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and pathways.

    Medicine: Development of new drugs with potential therapeutic effects.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are key structural features that contribute to its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-FLUORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • **N-(3-FLUORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

The uniqueness of N-(3-FLUORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific structural features, such as the fluoromethylphenyl group and the triazole ring, which confer unique chemical and biological properties. These features may result in distinct interactions with molecular targets and pathways, leading to different biological activities compared to similar compounds.

Properties

Molecular Formula

C21H24FN5O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24FN5O3S2/c1-14-8-10-16(11-9-14)27(32(4,29)30)12-19-24-25-21(26(19)3)31-13-20(28)23-18-7-5-6-17(22)15(18)2/h5-11H,12-13H2,1-4H3,(H,23,28)

InChI Key

KSLUHNUPLRALJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=C(C(=CC=C3)F)C)S(=O)(=O)C

Origin of Product

United States

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